methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate
Description
Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate is a phthalimide-derived compound featuring a leucine methyl ester moiety. Its core structure includes a 1,3-dioxoisoindole ring conjugated with an acetyl group, which is further linked to the α-amino group of leucine methyl ester.
Properties
IUPAC Name |
methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-10(2)8-13(17(23)24-3)18-14(20)9-19-15(21)11-6-4-5-7-12(11)16(19)22/h4-7,10,13H,8-9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIPLDVGDUNKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27462-45-9 | |
| Record name | NSC139000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC96697 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate typically involves the reaction of phthalic anhydride with glycine methyl ester under basic conditions to form the phthalimide intermediate. This intermediate is then reacted with leucine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions often include solvents like dichloromethane or dimethylformamide and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phthalimide nitrogen or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate involves its interaction with specific molecular targets. The phthalimide group can interact with proteins or enzymes, potentially inhibiting their activity. The leucine moiety may facilitate cellular uptake or binding to specific receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several phthalimide derivatives, differing primarily in substituents and functional groups. Key analogues include:
Key Comparative Insights
- Genotoxicity and Safety: C1–C6 phthalimide nitrates exhibit lower genotoxicity than HU, making them safer candidates for SCD . Methyl leucinate derivative’s genotoxicity remains unstudied, but the absence of nitrate esters (linked to mutagenicity in C1–C6) may reduce risks .
- Mechanistic Diversity: Nitrate esters (C1–C6) act as NO donors, whereas sulfonamides (C4) and leucine derivatives may target enzymatic pathways (e.g., NAMPT, ATAD2) .
- Synthetic Complexity :
Pharmacokinetic and Physicochemical Properties
- Solubility : Sodium salts of phthalimide acetic acid (e.g., in calcium complexes) enhance aqueous solubility , whereas methyl esters (as in the leucine derivative) may improve lipid membrane permeability.
Biological Activity
Methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C13H12N2O5 |
| Molecular Weight | 276.251 g/mol |
| CAS Number | 5033-17-0 |
| IUPAC Name | Methyl [(1,3-dioxoisoindol-2-yl)acetyl]aminoacetate |
The compound features a dioxoisoindole moiety which is significant for its biological activity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. A study demonstrated that derivatives of isoindole can scavenge free radicals and reduce oxidative stress in cellular models . This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
Neuroprotective Effects
The neuroprotective effects of related compounds have been extensively studied. For instance, N-acetyl-L-leucine, a modified amino acid closely related to leucine, has shown promise in treating Niemann-Pick type C disease by improving cognitive function and reducing ataxia in animal models . This indicates that this compound may share similar neuroprotective mechanisms due to its structural similarity.
Anti-inflammatory Activity
In vitro studies have reported that isoindole derivatives possess anti-inflammatory properties. A specific study highlighted the anti-inflammatory effects of a related compound in biological fluids using UPLC-MS/MS techniques . The ability to modulate inflammatory pathways could position this compound as a candidate for treating inflammatory diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Activation of Antioxidant Pathways : Compounds with similar structures have been shown to enhance the expression of antioxidant enzymes.
- Inhibition of Pro-inflammatory Cytokines : Isoindole derivatives may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Modulation of Neurotransmitter Systems : There is evidence suggesting that these compounds can influence neurotransmitter levels, potentially enhancing synaptic plasticity and cognitive function.
Case Study: N-acetyl-L-leucine in Niemann-Pick Disease
A clinical trial involving N-acetyl-L-leucine demonstrated significant improvements in symptoms among patients with Niemann-Pick disease. Patients experienced enhanced motor function and cognitive abilities after treatment . This underscores the potential for methyl N-[...]-leucinate as a therapeutic agent.
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation .
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) accelerates coupling efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
Category : Basic
Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms regioselectivity of acetylation (isoindole C=O at δ ~170 ppm) and leucinate methyl ester protons (δ ~3.6 ppm) .
- 2D NMR (HSQC, HMBC) : Validates connectivity between the isoindole and leucine moieties .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area normalization) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of methyl ester group) .
How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Category : Advanced
Answer :
Contradictions often arise from variations in assay conditions or structural analogs. Key approaches include:
- Standardized Assays : Replicate studies using established protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substituents on the isoindole ring) to isolate bioactive motifs:
| Compound Name | Biological Activity | Key Structural Feature |
|---|---|---|
| 5-(1,3-Dioxoisoindol-2-yl)methylfuran | Antimicrobial | Furan substitution at C5 |
| 6-Acetoxyisoindole | Antitumor | Acetoxy group at C6 |
- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀) across multiple cell lines to rule out cell-specific effects .
What strategies are employed to enhance the solubility and stability of this compound in aqueous systems for pharmacological studies?
Category : Advanced
Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility .
- Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to enhance bioavailability and reduce degradation .
- pH Adjustment : Buffered solutions (pH 7.4) stabilize the ester linkage against hydrolysis .
What are the key structural features of this compound that influence its reactivity in organic synthesis?
Category : Basic
Answer :
- Isoindole-1,3-dione Core : Electron-deficient due to two adjacent carbonyl groups, enabling nucleophilic acyl substitutions .
- Leucinate Ester : The methyl ester acts as a protecting group, preventing unwanted carboxylate interactions during coupling .
- Acetyl Spacer : Enhances conformational flexibility, facilitating interactions with biological targets .
How do computational methods contribute to understanding the binding mechanisms of this compound with biological targets?
Category : Advanced
Answer :
- Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes with enzymes (e.g., HDAC inhibitors) by simulating interactions with active-site residues .
- MD Simulations : GROMACS or AMBER tracks dynamic stability of ligand-target complexes over 100-ns trajectories .
- QSAR Modeling : Identifies critical descriptors (e.g., logP, polar surface area) correlating with activity .
What experimental approaches are used to determine the metabolic pathways of this compound in biological systems?
Category : Advanced
Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS .
- Isotope Labeling : Use ¹⁴C-labeled compound to trace metabolic products in urine/feces .
- CYP450 Inhibition Assays : Identify enzymes (e.g., CYP3A4) responsible for oxidation using recombinant isoforms .
How can researchers validate the reproducibility of synthetic protocols for this compound across laboratories?
Category : Advanced
Answer :
- Detailed SOPs : Document reaction parameters (e.g., stirring speed, inert gas flow) to minimize variability .
- Interlab Studies : Collaborate with independent labs to compare yields and purity using identical starting materials .
- Analytical Cross-Check : Share NMR/HPLC raw data via platforms like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
